APD668

概述

描述

APD668 是一种新型、高效且口服有效的葡萄糖依赖性胰岛素促分泌受体激动剂。 它被设计为在血糖升高时刺激β细胞释放胰岛素,从而避免低血糖 。 该化合物正在研究其治疗 2 型糖尿病的潜力 。

科学研究应用

APD668 有几个科学研究应用,包括:

化学: 它用作研究葡萄糖依赖性胰岛素促分泌受体激动剂的工具化合物。

生物学: 它有助于了解葡萄糖依赖性胰岛素促分泌受体在细胞过程中的作用。

作用机制

APD668 通过作为葡萄糖依赖性胰岛素促分泌受体的激动剂发挥作用。 该受体在血糖升高时被激活,导致β细胞释放胰岛素 。 该受体的激活也增加了参与β细胞保护的细胞内因子的水平和活性 。

生化分析

Biochemical Properties

APD668 plays a significant role in biochemical reactions by acting as an agonist for the glucose-dependent insulinotropic receptor (GDIR). This receptor is a G protein-coupled receptor (GPCR) that is activated by elevated glucose levels. Upon activation, this compound stimulates the release of insulin from pancreatic beta cells, thereby helping to regulate blood glucose levels . Additionally, this compound has been shown to interact with other biomolecules such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulin-releasing polypeptide (GIP), which further enhance its insulinotropic effects .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In pancreatic beta cells, this compound enhances insulin secretion in response to elevated glucose levels, thereby improving glucose homeostasis . This compound also influences cell signaling pathways by activating the GDIR, which leads to the release of incretins such as GLP-1 and GIP . These incretins play a crucial role in regulating glucose and lipid metabolism, reducing inflammation, and improving overall metabolic function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the glucose-dependent insulinotropic receptor (GDIR) on pancreatic beta cells. Upon binding, this compound activates the receptor, leading to the stimulation of intracellular signaling pathways that promote insulin secretion . The activation of GDIR by this compound also increases the levels and activity of intracellular factors involved in the preservation of beta cells . Additionally, structural studies have revealed that this compound interacts with the hydrophobic pocket of GDIR, stabilizing its active state and enhancing its insulinotropic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is stable and maintains its insulinotropic activity over extended periods . Long-term exposure to this compound may lead to changes in cellular function, such as alterations in gene expression and metabolic pathways . These temporal effects highlight the importance of monitoring the stability and degradation of this compound in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In murine models of non-alcoholic steatohepatitis (NASH) with diabetes, this compound alone showed a reduction in plasma glucose and triglyceride levels . When combined with linagliptin, a DPPIV inhibitor, this compound demonstrated a more pronounced reduction in plasma glucose and triglyceride levels . High doses of this compound may lead to adverse effects, such as hepatic steatosis and inflammation . These findings suggest that careful dosage optimization is crucial for maximizing the therapeutic benefits of this compound while minimizing potential toxic effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with the glucose-dependent insulinotropic receptor (GDIR). Upon activation, GDIR stimulates the release of incretins such as GLP-1 and GIP, which play a crucial role in regulating glucose and lipid metabolism . Additionally, this compound has been shown to reduce triglyceride uptake and hepatic lipogenesis, suggesting its potential for treating dyslipidemia and non-alcoholic steatohepatitis (NASH) .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve its interaction with specific transporters and binding proteins. This compound is orally active and efficiently absorbed, allowing it to reach target tissues such as the pancreas . Once inside the cells, this compound interacts with the glucose-dependent insulinotropic receptor (GDIR) on pancreatic beta cells, promoting insulin secretion . The distribution of this compound within tissues is influenced by its binding to plasma proteins and its ability to cross cellular membranes .

Subcellular Localization

The subcellular localization of this compound is primarily within the pancreatic beta cells, where it interacts with the glucose-dependent insulinotropic receptor (GDIR) on the cell membrane . This localization is crucial for its insulinotropic effects, as it allows this compound to activate GDIR and stimulate insulin secretion in response to elevated glucose levels . Additionally, this compound may undergo post-translational modifications that direct it to specific compartments or organelles within the cells, further enhancing its activity and function .

化学反应分析

APD668 经历各种化学反应,包括:

氧化: 该反应涉及添加氧气或去除氢。常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 该反应涉及添加氢气或去除氧气。常见的还原剂包括氢化铝锂和硼氢化钠。

取代: 该反应涉及用另一种原子或原子团替换一个原子或原子团。常见的试剂包括卤素和亲核试剂。

相似化合物的比较

准备方法

APD668 的合成涉及使用特定的反应条件和试剂。 详细的合成路线和工业生产方法在公共领域并不容易获得 。通常,此类化合物的制备涉及多个步骤,包括关键中间体的形成、纯化过程以及最终产品的分离。

属性

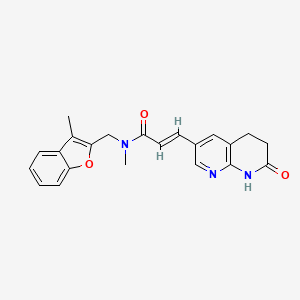

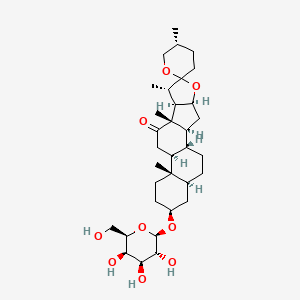

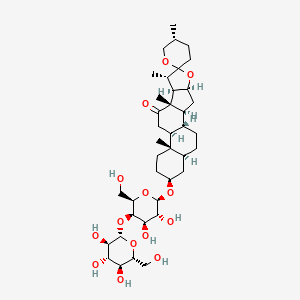

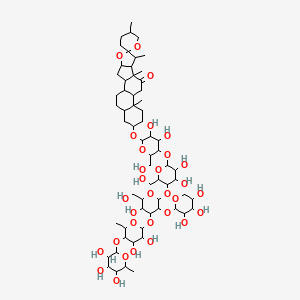

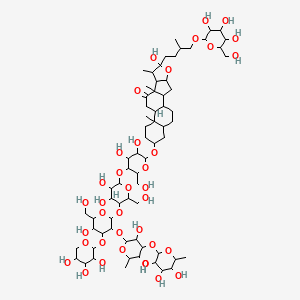

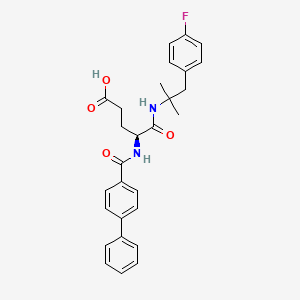

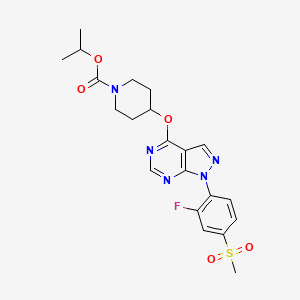

IUPAC Name |

propan-2-yl 4-[1-(2-fluoro-4-methylsulfonylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]oxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN5O5S/c1-13(2)31-21(28)26-8-6-14(7-9-26)32-20-16-11-25-27(19(16)23-12-24-20)18-5-4-15(10-17(18)22)33(3,29)30/h4-5,10-14H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTRUQJBVQBUKSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)N1CCC(CC1)OC2=NC=NC3=C2C=NN3C4=C(C=C(C=C4)S(=O)(=O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FN5O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701025686 | |

| Record name | Propan-2-yl 4-[1-(2-fluoro-4-methylsulfonylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]oxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701025686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The GDIR mechanism is glucose dependent: in preclinical studies, GDIR agonists only lowered blood glucose when it rose above normal levels, such as after a meal. Therefore, unlike the glucose-insensitive sulfonylureas, Arena's GDIR agonists are not expected to lower normal fasting blood glucose levels or cause hypoglycemia. In addition, GDIR stimulation has been found to increase the levels and activity of intracellular factors thought to be involved in the preservation of beta cells. | |

| Record name | APD668 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05166 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

832714-46-2 | |

| Record name | APD-668 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0832714462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propan-2-yl 4-[1-(2-fluoro-4-methylsulfonylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]oxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701025686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | APD-668 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JC77BCH2AP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of APD668?

A1: this compound acts as an agonist of G protein-coupled receptor 119 (GPR119). [, , , , ] Activation of GPR119 is known to stimulate the release of glucagon-like peptide-1 (GLP-1) from intestinal L-cells. [] GLP-1 plays a role in glucose homeostasis and has been investigated for its potential in treating metabolic disorders.

Q2: What evidence suggests that this compound might be beneficial in treating metabolic diseases?

A2: Studies have demonstrated that this compound administration, alone or in combination with the DPPIV inhibitor linagliptin, shows promising results in preclinical models of steatohepatitis, a condition often associated with metabolic dysfunction. [, , , ] Specifically, this compound improved fat tolerance and attenuated fatty liver development in a high-trans fat diet-induced steatohepatitis mouse model. [] Additionally, co-administration with linagliptin prevented the progression of steatohepatitis in mice fed a high-trans fat diet. [, ]

Q3: Are there any structural analogs of this compound that have been studied for similar applications?

A3: While the provided articles do not explicitly mention structural analogs of this compound, they do highlight the use of liraglutide and semaglutide, which are long-acting GLP-1 receptor agonists. [] These analogs, similar to this compound in their ability to activate the GLP-1 pathway, were also shown to influence alcohol intake in preclinical models. [] This suggests potential overlapping therapeutic applications and warrants further investigation into the structural similarities and differences between this compound and these GLP-1 analogs.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。